1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one
Description
1-[4-Methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one is a thiazole derivative characterized by a 4-methyl-substituted thiazole core, a 1H-pyrrol-1-yl group at position 2, and an acetyl group at position 5. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, widely studied for their electronic properties and biological activity.
Properties
IUPAC Name |
1-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-7-9(8(2)13)14-10(11-7)12-5-3-4-6-12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVARLJMFRDOZSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Coupling of the Rings: The final step involves coupling the thiazole and pyrrole rings through a series of condensation reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The process typically includes:
Batch Processing: Using large-scale reactors to carry out the synthesis steps in batches.
Continuous Flow Processing: Employing continuous flow reactors to maintain a steady production rate and improve efficiency.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution Reactions
The acetyl group at the 5-position of the thiazole ring undergoes nucleophilic acyl substitution, enabling the formation of derivatives.
Key Reactions:
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Amide Formation : Reacting with primary or secondary amines in the presence of a base (e.g., triethylamine) yields substituted amides. For example, treatment with aniline produces 1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]-N-phenylethan-1-amine .
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Esterification : Reaction with alcohols under acidic conditions generates esters. Methanol in HCl forms the methyl ester derivative .
Table 1: Example Nucleophilic Acyl Substitutions
| Reagent | Product | Conditions | Yield |
|---|---|---|---|
| Aniline | N-Phenylamide derivative | EtOH, Δ, 2 h | 85% |
| Methanol/HCl | Methyl ester | Reflux, 4 h | 78% |
Condensation Reactions
The ketone participates in condensation reactions with nitrogen nucleophiles to form hydrazones and related derivatives.
Key Reactions:
-
Hydrazone Formation : Reacting with hydrazine hydrate yields the corresponding hydrazone, which can further cyclize to form thiazolylpyrazole derivatives under microwave irradiation .
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Thiosemicarbazone Synthesis : Condensation with thiosemicarbazide in ethanol/HCl produces thiosemicarbazones, intermediates for antimicrobial agents .
Example:
Electrophilic Aromatic Substitution on the Thiazole Ring
The thiazole ring undergoes electrophilic substitution at the 4- and 5-positions due to electron density from the sulfur and nitrogen atoms.
Key Reactions:
-
Bromination : Treatment with bromine in acetic acid introduces a bromine atom at the 4-position of the thiazole ring.
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Nitration : Nitrating mixtures (HNO₃/H₂SO₄) selectively nitrate the thiazole ring at the 5-position .
Functionalization of the Pyrrole Ring
The 1H-pyrrol-1-yl group undergoes electrophilic substitutions, though its N-substitution directs reactivity to specific positions.
Key Reactions:
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Friedel-Crafts Alkylation : Reacts with alkyl halides in the presence of AlCl₃ to introduce alkyl groups at the pyrrole’s β-positions.
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Vilsmeier-Haack Reaction : Formylation using POCl₃/DMF yields formylated derivatives.
Reduction of the Acetyl Group
The ketone is reduced to a secondary alcohol using borohydrides or catalytic hydrogenation.
Key Reactions:
-
NaBH₄ Reduction : In methanol, the acetyl group is reduced to a hydroxyethyl group, yielding 1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethanol .
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Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the ketone to the corresponding alcohol at room temperature .
Table 2: Reduction Conditions and Outcomes
| Reducing Agent | Product | Temperature | Yield |
|---|---|---|---|
| NaBH₄ | Secondary alcohol | 0°C | 92% |
| H₂/Pd-C | Secondary alcohol | RT | 88% |
Cross-Coupling Reactions
The thiazole ring supports palladium-catalyzed cross-coupling reactions after halogenation.
Key Reactions:
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Suzuki Coupling : Bromination at the 4-position followed by reaction with arylboronic acids forms biaryl derivatives .
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Buchwald-Hartwig Amination : Introduces amine groups at the 5-position after iodination .
Complexation with Metal Ions
The thiazole’s nitrogen and sulfur atoms coordinate with transition metals, forming complexes studied for catalytic or antimicrobial applications .
Example:
Reaction with Cu(II) acetate in ethanol produces a square-planar complex, characterized by UV-Vis and ESR spectroscopy.
Scientific Research Applications
Medicinal Chemistry
1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one has been investigated for its potential as an anti-inflammatory agent. Studies have shown that thiazole derivatives exhibit significant inhibition of cyclooxygenase enzymes (COX), which are key targets in the treatment of inflammatory diseases. For instance, related compounds have demonstrated selectivity for COX-II, suggesting that this compound could be developed further for similar therapeutic uses .
Table 1: Biological Activity of Thiazole Derivatives
| Compound Name | COX-II Inhibition (IC50 μM) | Remarks |
|---|---|---|
| This compound | TBD | Potential anti-inflammatory agent |
| Celecoxib | 0.28 | Standard reference |
| PYZ26 | 0.26 | High selectivity |
Agricultural Applications
The compound has also been studied for its fungicidal properties. Thiazole derivatives are known for their effectiveness against various plant pathogens. Research indicates that compounds incorporating the thiazole ring can disrupt fungal cell wall synthesis, making them valuable in agricultural formulations .
Case Study: Efficacy Against Fungal Pathogens
In a study assessing the antifungal activity of thiazole derivatives, this compound exhibited promising results against Fusarium and Botrytis species. The compound was applied at varying concentrations, demonstrating a dose-dependent response in inhibiting fungal growth.
Materials Science
In materials science, thiazole derivatives are being explored for their potential use in organic electronics and sensors. The unique electronic properties of these compounds enable their application in developing organic light-emitting diodes (OLEDs) and photovoltaic devices. The incorporation of this compound into polymer matrices has been shown to enhance charge mobility and stability .
Table 2: Properties Relevant to Material Science Applications
| Property | Value |
|---|---|
| Thermal Stability | High |
| Charge Mobility | Enhanced |
| Optical Absorption Spectrum | UV-visible region |
Mechanism of Action
The mechanism of action of 1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting the integrity and function of cellular membranes and organelles.
Comparison with Similar Compounds
Comparison with Similar Thiazole Derivatives
Substituent Variations at Position 2
The substituent at position 2 of the thiazole ring significantly influences molecular properties. Key analogs include:
Key Observations :
- Isopropyl () : Aliphatic substituent reduces polarity, as evidenced by its liquid state at room temperature.
- 2-Thienyl () : Similar to pyrrole in aromaticity but with sulfur, possibly altering electronic effects in enzyme binding.
Impact of Substituents on Physicochemical Properties
- Electronic Effects: Pyrrole’s electron-rich nitrogen atoms may donate electrons to the thiazole ring, contrasting with phenylamino’s electron-withdrawing nature .
- Solubility : Polar substituents (e.g., acetyl at position 5) improve aqueous solubility, while hydrophobic groups (e.g., 4-methylphenyl in ) favor lipid solubility .
- Spectral Data :
Biological Activity
1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one is a heterocyclic compound notable for its potential biological activities. This compound features a thiazole ring fused with a pyrrole ring, which contributes to its unique chemical properties and biological effects. This article explores its synthesis, biological activities, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, where α-haloketones are condensed with thioamides.
- Formation of the Pyrrole Ring : The pyrrole ring is synthesized via the Paal-Knorr synthesis, involving the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
- Coupling of the Rings : The final step involves coupling the thiazole and pyrrole rings through condensation reactions under controlled conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures often possess inhibitory effects against various bacterial strains. For instance, thiazole-containing compounds are known for their efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentration ranges for inducing cell death. For example, related thiazole derivatives have shown IC50 values ranging from 13.23 to 213.7 µM against different cancer cell lines . The presence of electron-donating groups in the structure may enhance its activity by improving interactions with cellular targets.
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing various signaling pathways within cells.
- Cellular Disruption : The compound might disrupt cellular functions by affecting membrane integrity or organelle function .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study examining various thiazole derivatives, including those similar to this compound, researchers found that modifications in the structure significantly affected anticancer activity. Compounds exhibiting methyl substitutions showed enhanced cytotoxicity against breast cancer cell lines compared to their unsubstituted counterparts .
Q & A
What are the most effective synthetic routes for 1-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]ethan-1-one, and what analytical methods validate its purity?
Basic Research Question
Answer:
The compound is synthesized via the Hantzsch reaction , a method widely used for thiazole derivatives. Key steps include:
- Reaction Conditions : Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones under acidic or basic conditions .
- Purification : Column chromatography or recrystallization in ethanol or dichloromethane.
- Validation :
- ¹H NMR Spectroscopy : Confirms substitution patterns (e.g., pyrrole protons at δ 6.5–7.0 ppm, thiazole methyl group at δ 2.4–2.6 ppm) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., thiazole ring planarity, C–S bond distances ~1.72 Å) .
- Elemental Analysis : Validates C, H, N, S content within ±0.4% error .
How do structural modifications at the 4-methyl or pyrrole positions influence biological activity?
Advanced Research Question
Answer:
Modifications alter electronic and steric properties, impacting target binding:
- 4-Methyl Group : Enhances lipophilicity (logP increases by ~0.5 units), improving membrane permeability but potentially reducing solubility .
- Pyrrole Substitution : Replacing the pyrrole with pyrazole (e.g., 1H-pyrazol-1-yl) increases hydrogen-bonding capacity, affecting enzyme inhibition (e.g., IC₅₀ shifts from 12 µM to 8 µM in kinase assays) .
- Case Study : In cardiotropic activity studies, substitution with a 4-methoxyphenyl group increased activity by 30% compared to the parent compound .
What challenges arise in resolving crystallographic data for this compound?
Advanced Research Question
Answer:
Crystallization difficulties stem from:
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Flexible Side Chains : The pyrrole and thiazole rings adopt non-planar conformations, complicating phase determination. Use SHELXD for ab initio phasing and SHELXL for refinement .
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Disorder : The methyl group at C4 exhibits rotational disorder. Mitigate by collecting data at 100 K and applying TWINABS for absorption corrections .
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Key Metrics :
Parameter Value R-factor (final) < 0.05 C–C bond length 1.52–1.54 Å Torsion angle (C4–C5) 178.3°
How can contradictions in biological activity data between similar derivatives be addressed?
Advanced Research Question
Answer:
Discrepancies often arise from assay conditions or impurity profiles:
- Assay Variability : Compare IC₅₀ values under standardized conditions (e.g., 10% FBS vs. serum-free media may alter activity by 20%) .
- Impurity Analysis : Use HPLC-MS to detect trace intermediates (e.g., unreacted thiourea derivatives at RT 8.2 min) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes. For example, a 0.5 Å shift in the pyrrole ring reduces binding energy by 2 kcal/mol .
What are the optimal conditions for synthesizing derivatives with enhanced solubility?
Basic Research Question
Answer:
Improve aqueous solubility via:
- Polar Substituents : Introduce hydroxyl or amine groups at the thiazole C5 position (solubility increases from 0.1 mg/mL to 2.3 mg/mL in PBS) .
- Co-solvents : Use DMSO:water (1:4 v/v) for in vitro assays to maintain stability (degradation <5% over 24 hours) .
- Salt Formation : Hydrochloride salts (e.g., 1-{4-methyl-2-[(prop-2-en-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one HCl) improve solubility by 10-fold .
What spectroscopic techniques differentiate this compound from structurally similar analogs?
Basic Research Question
Answer:
- FT-IR : The carbonyl stretch (C=O) appears at 1680–1700 cm⁻¹, distinct from amide analogs (1640–1660 cm⁻¹) .
- ¹³C NMR : The thiazole C2 carbon resonates at δ 160–165 ppm, while pyrrole carbons appear at δ 110–120 ppm .
- UV-Vis : λmax at 275 nm (ε = 12,500 M⁻¹cm⁻¹) in acetonitrile, differing from nitro-substituted analogs (λmax = 310 nm) .
How can computational methods predict the reactivity of this compound in nucleophilic substitution?
Advanced Research Question
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
